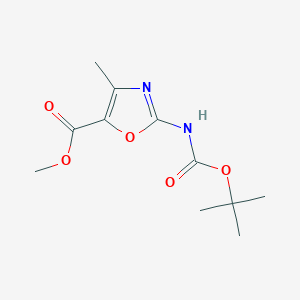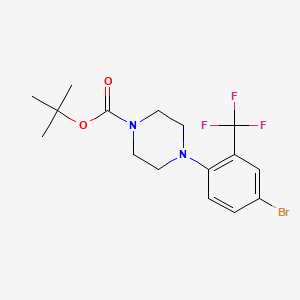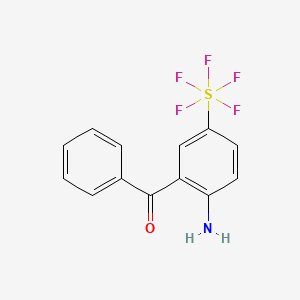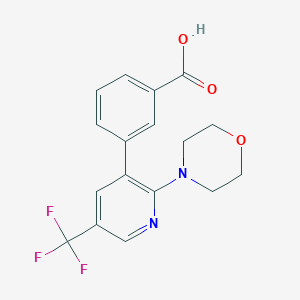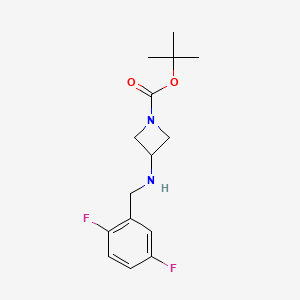
叔丁基 3-((2,5-二氟苄基)氨基)氮杂环丁烷-1-羧酸酯
描述
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.科学研究应用
对映纯氮杂环丁烷衍生物的合成
对映纯氮杂环丁烷-2-羧酸 (Aze) 类似物与各种杂原子侧链的合成证明了氮杂环丁烷衍生物在研究构象对肽活性的影响方面的多功能性。技术涉及区域选择性烯丙基化、甲苯磺酰化和分子内 N-烷基化,从而产生正交保护的氨基酸-Aze嵌合体,专为肽研究而设计 (Sajjadi & Lubell,2008 年)。
化学合成的新型构建模块
受保护的 3-卤代氮杂环丁烷已通过应变释放反应以克级合成,展示了氮杂环丁烷衍生物作为药物化学多功能中间体的作用。这些化合物对于生成高价值的氮杂环丁烷-3-羧酸衍生物至关重要,表明它们在开发新型治疗剂中的重要性 (Ji、Wojtas 和 Lopchuk,2018 年)。
在药物发现和开发中的应用
氮杂环丁烷衍生物由于其独特的结构和电子性质,在复杂分子的合成中是不可或缺的。例如,甲硅烷基取代的氮丙啶和氮杂环丁烷作为掩蔽的 1,3-和 1,4-偶极子的制备和应用证明了它们在形式 [3 + 2] 和 [4 + 2] 环加成反应中的效用,有助于合成具有潜在药理活性的新型化合物 (Yadav 和 Sriramurthy,2005 年)。
作用机制
Target of Action
It is known that azetidine derivatives have been used in the synthesis of various pharmaceuticals, suggesting a wide range of potential targets .
Mode of Action
It is known that the compound can interact with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that azetidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
It is known that the compound can alter cellular processes by interacting with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate . These factors could include temperature, pH, and the presence of other compounds or enzymes .
安全和危害
The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .
生化分析
Biochemical Properties
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered cellular responses. For instance, this compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation .
Cellular Effects
The effects of tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, this compound can affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological activity. Additionally, it can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its bioavailability and therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it needs to be present in the right cellular context to interact with its targets. Studies have shown that it can localize to the nucleus, cytoplasm, and mitochondria, where it can modulate various cellular processes .
属性
IUPAC Name |
tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFJOGXCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


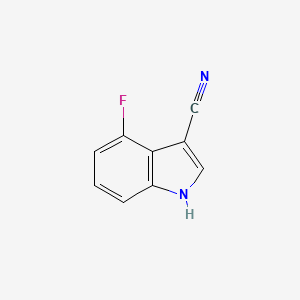
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
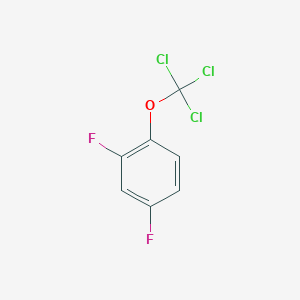
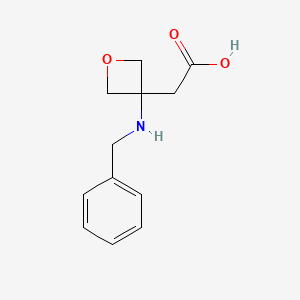
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
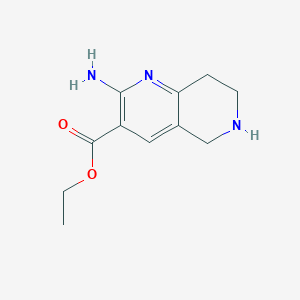
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
